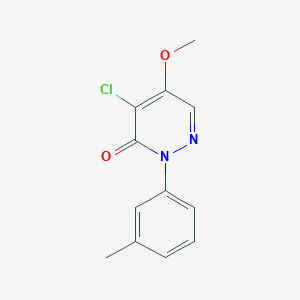![molecular formula C18H15ClN2O2 B5863131 3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone](/img/structure/B5863131.png)
3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone, commonly known as Clomipramine, is a tricyclic antidepressant drug. It is primarily used in the treatment of obsessive-compulsive disorder (OCD) and major depressive disorder (MDD). Clomipramine belongs to the class of drugs known as serotonin-norepinephrine reuptake inhibitors (SNRIs).
作用機序
Clomipramine works by inhibiting the reuptake of serotonin and norepinephrine in the brain. This increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. Clomipramine also has antagonistic effects on several receptors, including histamine H1, muscarinic acetylcholine, and alpha-adrenergic receptors. These effects contribute to its sedative and anticholinergic properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Clomipramine are complex and varied. In addition to its effects on neurotransmitter reuptake and receptor antagonism, Clomipramine has been shown to modulate several other systems in the brain and body. For example, it has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuroplasticity and neuronal survival. Clomipramine has also been shown to affect the expression of several genes involved in inflammation and oxidative stress.
実験室実験の利点と制限
Clomipramine has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied in both animal and human models. It is also readily available and relatively inexpensive. However, there are also several limitations to its use. For example, Clomipramine has a complex pharmacokinetic profile, with a long half-life and extensive metabolism. This can make it difficult to interpret results from experiments involving Clomipramine. In addition, its effects on multiple neurotransmitter systems and receptors can make it difficult to isolate specific effects on a single system.
将来の方向性
There are several future directions for research on Clomipramine. One area of interest is its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is its potential use in combination with other drugs, such as selective serotonin reuptake inhibitors (SSRIs) or antipsychotic drugs. Finally, there is a need for further research into the molecular mechanisms underlying the effects of Clomipramine, particularly its effects on gene expression and neuroplasticity.
合成法
Clomipramine can be synthesized by the condensation reaction between 4-chlorobenzaldehyde and 4-(dimethylamino)benzaldehyde in the presence of sodium hydroxide. The resulting Schiff base is then cyclized with hydroxylamine to form Clomipramine.
科学的研究の応用
Clomipramine has been extensively studied for its therapeutic effects on 3-(4-chlorophenyl)-4-[4-(dimethylamino)benzylidene]-5(4H)-isoxazolone and MDD. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as panic disorder, social anxiety disorder, and post-traumatic stress disorder. In addition, Clomipramine has been studied for its analgesic properties and its ability to modulate pain perception.
特性
IUPAC Name |
(4Z)-3-(4-chlorophenyl)-4-[[4-(dimethylamino)phenyl]methylidene]-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-21(2)15-9-3-12(4-10-15)11-16-17(20-23-18(16)22)13-5-7-14(19)8-6-13/h3-11H,1-2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRYFOFHYMGFSH-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=NOC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5863052.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)
![2-chloro-4-{[(propionylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5863088.png)
![11H-pyrimido[5',4':5,6]pyrido[4,3-b]indol-1-amine](/img/structure/B5863093.png)


![5-[(4-chlorobenzyl)amino]-2-(2-chlorophenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5863107.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5863115.png)
![1-(3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)ethanone](/img/structure/B5863137.png)
![1-(2-furoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5863144.png)

![5,7-diethyl-2-(3-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5863154.png)
